[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid
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Overview
Description
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes both bromophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)(3-methoxyphenyl)methyl]acetic acid
- [(4-Bromophenyl)(3-methoxyphenyl)methyl]butanedioic acid
- [(4-Bromophenyl)(3-methoxyphenyl)methyl]benzoic acid
Uniqueness
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is unique due to its specific combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
917904-29-1 |
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Molecular Formula |
C17H15BrO5 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(3-methoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C17H15BrO5/c1-23-13-4-2-3-11(9-13)14(15(16(19)20)17(21)22)10-5-7-12(18)8-6-10/h2-9,14-15H,1H3,(H,19,20)(H,21,22) |
InChI Key |
QLGKDZGCTVPCIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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